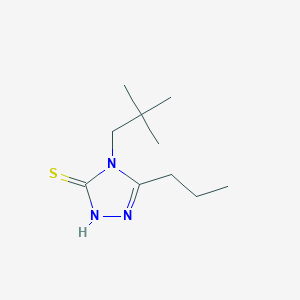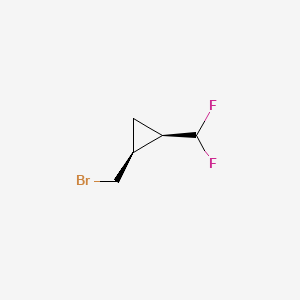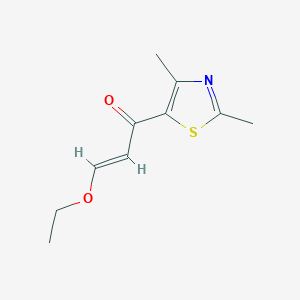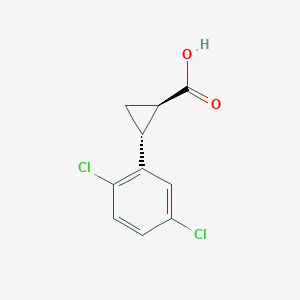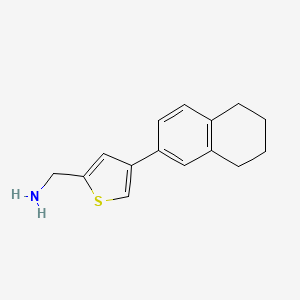
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is a chemical compound with the molecular formula C15H17NS It is known for its unique structure, which combines a tetrahydronaphthalene moiety with a thiophene ring, linked by a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with thiophene-2-carbaldehyde, followed by reductive amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can further hydrogenate the thiophene ring or the naphthalene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and substituted thiophene or naphthalene derivatives .
Aplicaciones Científicas De Investigación
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of (4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (5,6,7,8-Tetrahydronaphthalen-2-yl)methanamine
- Thiophen-2-ylmethanamine
- 2-Naphthalenemethanamine, 5,6,7,8-tetrahydro-
Uniqueness
(4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiophen-2-yl)methanamine is unique due to its combined structural features of tetrahydronaphthalene and thiophene rings. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C15H17NS |
|---|---|
Peso molecular |
243.4 g/mol |
Nombre IUPAC |
[4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C15H17NS/c16-9-15-8-14(10-17-15)13-6-5-11-3-1-2-4-12(11)7-13/h5-8,10H,1-4,9,16H2 |
Clave InChI |
JKLIAQYGFHLIQF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)C3=CSC(=C3)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



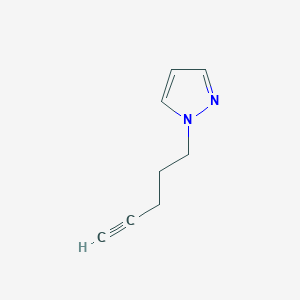

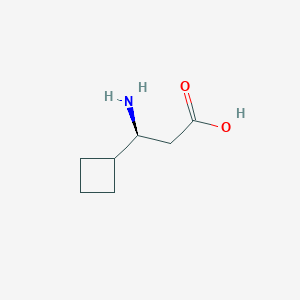
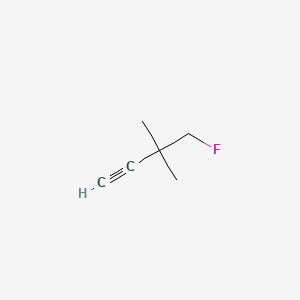
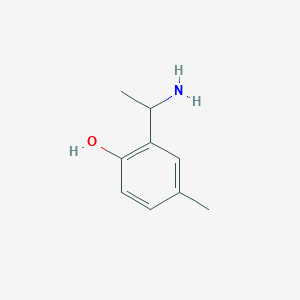
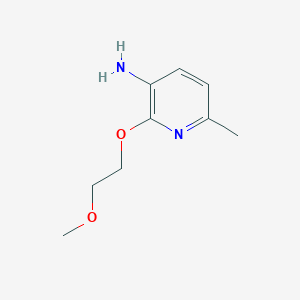
![tert-butyl N-(3-{[3-(dimethylamino)propyl]amino}propyl)carbamate](/img/structure/B13625132.png)


